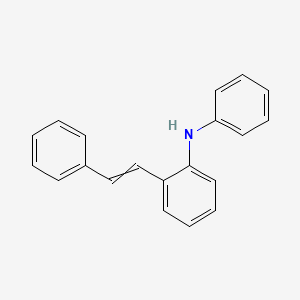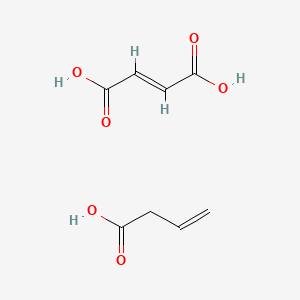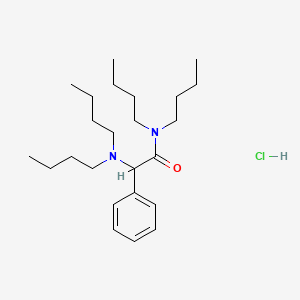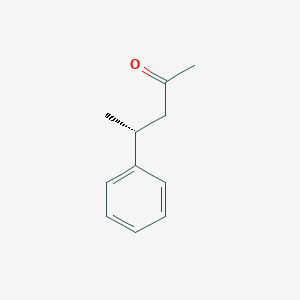
2-Pentanone, 4-phenyl-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanone, 4-phenyl-, ®- is an organic compound belonging to the class of ketones It is characterized by the presence of a phenyl group attached to the fourth carbon of a pentanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-phenyl-, ®- can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with 2-pentanone under controlled conditions can yield the desired product. The reaction typically requires anhydrous conditions and is conducted in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods
On an industrial scale, the production of 2-Pentanone, 4-phenyl-, ®- may involve catalytic hydrogenation of corresponding precursors or the use of advanced chiral catalysts to ensure the desired stereochemistry. The specific methods can vary depending on the availability of raw materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanone, 4-phenyl-, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in compounds like 4-phenyl-2-pentanol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: 4-phenyl-2-pentanoic acid.
Reduction: 4-phenyl-2-pentanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Pentanone, 4-phenyl-, ®- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and stereochemical effects on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with specific chiral properties.
Wirkmechanismus
The mechanism of action of 2-Pentanone, 4-phenyl-, ®- involves its interaction with various molecular targets. In reduction reactions, the compound acts as an electrophile, accepting electrons from nucleophilic reducing agents. In biological systems, its chiral center can interact with specific enzymes or receptors, influencing the compound’s biological activity and efficacy.
Vergleich Mit ähnlichen Verbindungen
2-Pentanone, 4-phenyl-, ®- can be compared with other similar compounds such as:
2-Pentanone, 4-phenyl-, (S)-: The enantiomer of the ®-isomer, differing in its stereochemistry and potentially its biological activity.
3-Phenyl-2-pentanone: A structural isomer with the phenyl group attached to a different carbon, resulting in different chemical and physical properties.
4-Methyl-2-pentanone: Another ketone with a different substituent, used for comparison in terms of reactivity and applications.
These comparisons highlight the unique properties of 2-Pentanone, 4-phenyl-, ®-, particularly its chiral nature and the resulting effects on its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
67110-72-9 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
(4R)-4-phenylpentan-2-one |
InChI |
InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
SYOVWIRLZABVDO-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](CC(=O)C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(CC(=O)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid](/img/structure/B14462806.png)
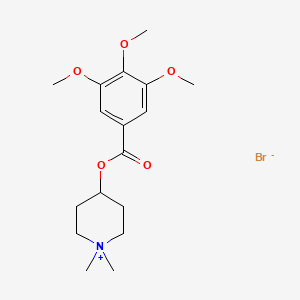
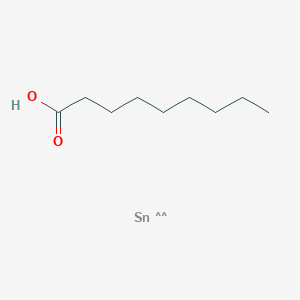
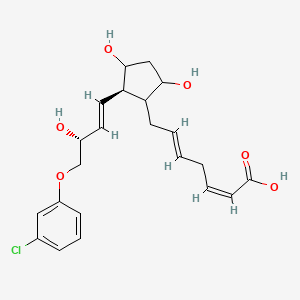


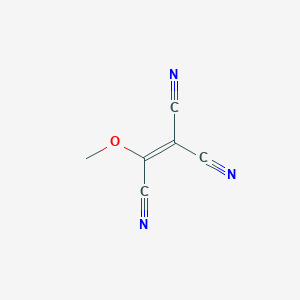
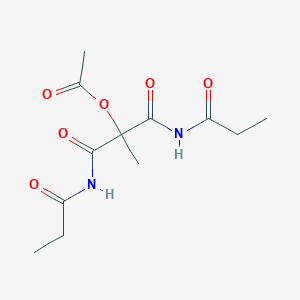
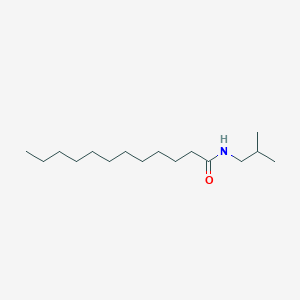
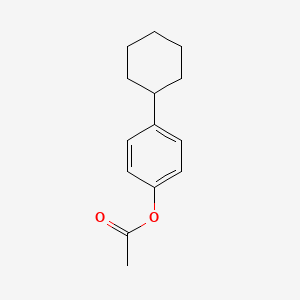
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
